4-Amino-2-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJYSJVBNGUWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284476 | |

| Record name | 4-amino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-36-6 | |

| Record name | 610-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 610-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-nitrobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-nitrobenzoic Acid

This guide provides a comprehensive technical overview of 4-Amino-2-nitrobenzoic acid (CAS No. 610-36-6), a pivotal chemical intermediate in various industrial and research applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific literature and safety data.

Core Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a benzoic acid core substituted with both an amino (-NH₂) and a nitro (-NO₂) group.[1] This unique structure makes it a versatile building block in organic synthesis.[2]

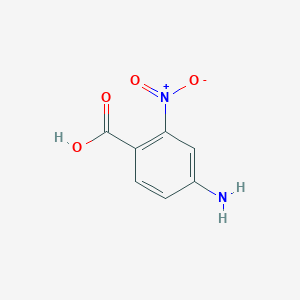

Chemical Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 610-36-6 | [3][4][5] |

| Molecular Formula | C₇H₆N₂O₄ | [1][3] |

| Molecular Weight | 182.13 g/mol | [3][6] |

| Appearance | Light yellow to amber to dark green powder/crystal | [1] |

| IUPAC Name | This compound | [2][6] |

| Solubility | Soluble in water, dependent on pH | [1] |

| pKa | pH optimum between 1 and 2 | [1] |

| SMILES | C1=CC(=C(C=C1N)[O-])C(=O)O | [6] |

| InChI | InChI=1S/C7H6N2O4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,8H2,(H,10,11) | [6] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical synthetic route begins with a readily available precursor, 4-aminobenzoic acid (p-aminobenzoic acid or PABA). The core strategy involves protecting the reactive amino group, followed by nitration of the aromatic ring, and concluding with the removal of the protecting group.[2]

Rationale for Synthetic Strategy: The amino group of PABA is a strong activating group, which would interfere with the desired nitration reaction and is susceptible to oxidation. Therefore, it is first protected by acetylation. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration. The final step is the hydrolysis of the acetyl group to yield the target molecule.[2]

Caption: General workflow for the synthesis of this compound from PABA.

Detailed Experimental Protocol:

This protocol is a representative synthesis; specific conditions may require optimization.

Step 1: Acetylation of 4-Aminobenzoic Acid [2]

-

In a fume hood, suspend 4-aminobenzoic acid in water.

-

Add acetic anhydride to the suspension while stirring vigorously.

-

The reaction is typically exothermic; maintain the temperature with an ice bath if necessary.

-

Continue stirring until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

The product, 4-acetamidobenzoic acid, will precipitate out of the solution upon cooling.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Nitration of 4-Acetamidobenzoic Acid

-

Carefully add the dried 4-acetamidobenzoic acid to a mixture of concentrated sulfuric acid and nitric acid, pre-cooled in an ice-salt bath.

-

Maintain the temperature below 10°C throughout the addition to prevent over-nitration and side reactions.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature until completion (monitored by TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the product, 4-acetamido-2-nitrobenzoic acid.

-

Filter the yellow solid, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis of 4-Acetamido-2-nitrobenzoic Acid [2]

-

Reflux the 4-acetamido-2-nitrobenzoic acid in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

The progress of the hydrolysis is monitored by TLC until the starting material is no longer present.

-

If acidic hydrolysis is used, the product may precipitate upon cooling. If basic hydrolysis is used, the solution should be cooled and then acidified to a pH of approximately 3-4 to precipitate the this compound.[7][8]

-

Filter the final product, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture may be performed for further purification.

Applications in Research and Industry

This compound is a valuable intermediate due to its reactive functional groups, which can be selectively modified.

-

Pharmaceutical Synthesis: It serves as a crucial building block for more complex molecules, including pharmaceutical intermediates.[2] Its structural framework is incorporated into potential therapeutic agents. The parent family of compounds, para-aminobenzoic acid (PABA) derivatives, are actively being researched for a wide range of biological activities. These include potential use as acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases, as well as antimicrobial, anticancer, and anti-inflammatory agents.[2]

-

Dye Manufacturing: The aromatic amine and nitro groups make it a precursor in the synthesis of various dyes.[1][2]

-

Organic Synthesis: It is widely used as an intermediate in diverse organic reactions, leveraging its functional groups for further chemical transformations.[1] For example, the amino group can be converted to a hydroxyl group, and the overall structure is suitable for constructing fused ring systems like benzoxazines.[2]

Analytical Characterization Methods

Ensuring the purity and confirming the identity of this compound is critical. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Techniques: [2]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity and chemical environment of the atoms.

-

Infrared (IR) Spectroscopy: IR analysis helps to identify the key functional groups present: the carboxylic acid (C=O and O-H stretches), the nitro group (N-O stretches), and the amino group (N-H stretches).

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

Chromatographic Technique: High-Performance Liquid Chromatography (HPLC) HPLC is a standard method for assessing the purity of this compound and for its quantification in reaction mixtures or final products. While a specific method for this exact compound is not detailed in the provided results, a reliable method can be adapted from established procedures for structurally similar compounds.[9][10]

Table 2: Representative HPLC Method Parameters

| Parameter | Recommended Condition | Rationale/Source |

| Column | C18 reverse-phase (e.g., Primesep 100) | Provides good retention for aromatic compounds.[9][11] |

| Mobile Phase | Isocratic mixture of Acetonitrile and an acidic aqueous buffer (e.g., 0.1% H₂SO₄) | The organic modifier (acetonitrile) controls retention time, while the acidic buffer suppresses the ionization of the carboxylic acid for better peak shape.[9][11] |

| Detection | UV at ~275 nm | Aromatic nitro compounds typically have strong UV absorbance in this region.[9] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[9] |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[10] |

This method would be suitable for routine purity checks and quantification, offering a balance of speed, selectivity, and sensitivity.[10]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from safety data sheets (SDS) for this compound and structurally related chemicals.

Hazard Identification:

Personal Protective Equipment (PPE) and Handling:

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[12][15]

-

Gloves: Wear chemical-impermeable gloves. Always inspect gloves before use and use proper removal techniques.[15][16]

-

Eye Protection: Use chemical safety goggles or a face shield.[12][14]

-

Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[15]

-

General Hygiene: Wash hands thoroughly after handling.[12][14] Avoid formation of dust and aerosols.[15]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][15]

-

Keep away from incompatible materials and sources of ignition.[15]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][15]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[12][15]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[12][15]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]

References

-

This compound [CAS: 610-36-6]. Ivy Fine Chemicals. [Link]

-

This compound | C7H6N2O4 | CID 235713. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. PrepChem.com. [Link]

-

This compound | C7H6N2O4 | CID 235713. PubChem, National Institutes of Health. [Link]

- Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.

-

Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Patsnap Eureka. [Link]

-

4-Nitrobenzoic acid. Wikipedia. [Link]

-

HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. SIELC Technologies. [Link]

-

HPLC Method for Analysis of 4-Amino-2-nitrophenol on Alltesta™ Gradient. Newcrom. [Link]

Sources

- 1. CAS 610-36-6: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. ivychem.com [ivychem.com]

- 5. This compound | 610-36-6 [chemicalbook.com]

- 6. This compound | C7H6N2O4 | CID 235713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 8. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]

- 9. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Alltesta⢠Gradient | Applications Library | Newcrom [newcrom.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

4-Amino-2-nitrobenzoic acid molecular weight

An In-depth Technical Guide to 4-Amino-2-nitrobenzoic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the molecule's fundamental properties, synthesis, purification, characterization, applications, and safety protocols, grounding all technical claims in authoritative references.

Core Molecular Profile

This compound (CAS No: 610-36-6) is a substituted benzoic acid derivative featuring both an amino (-NH₂) and a nitro (-NO₂) functional group on the aromatic ring.[1] This unique arrangement of an electron-donating group (amino) and a strong electron-withdrawing group (nitro) ortho to the carboxylic acid makes it a valuable and versatile intermediate in organic synthesis.[2] It typically appears as a light yellow to amber crystalline solid.[1] Its molecular structure is foundational for the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.[1][2]

Physicochemical and Computed Properties

A precise understanding of the molecule's properties is critical for its application in experimental design, from selecting appropriate solvents to predicting its behavior in analytical systems.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₄ | [3][4] |

| Molecular Weight | 182.13 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 610-36-6 | [3] |

| Appearance | Light yellow to dark green powder/crystal | [1] |

| Canonical SMILES | C1=CC(=C(C=C1N)[O-])C(=O)O | [4] |

| InChIKey | SAJYSJVBNGUWJK-UHFFFAOYSA-N | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| XLogP3 | 0.8 | [4] |

Strategic Synthesis Pathway

The synthesis of this compound is a classic example of regioselective aromatic substitution, where functional group manipulation is paramount to achieving the desired isomer. Direct nitration of 4-aminobenzoic acid (PABA) is problematic as the amino group is susceptible to oxidation by strong nitrating agents and directs incoming electrophiles to the ortho position (relative to the amino group), leading to a mixture of products.[2] Therefore, a multi-step, protective strategy is employed.

The most common and effective pathway involves three key stages:

-

Protection: The amino group of the starting material, 4-aminobenzoic acid, is protected, typically via acetylation. This prevents its oxidation and modulates its directing effect.[2]

-

Nitration: The protected intermediate undergoes regioselective nitration. The acetamido group directs the incoming nitro group to its ortho position, which corresponds to the 2-position of the final product.

-

Deprotection: The protecting group is removed via hydrolysis to reveal the amino group, yielding the target molecule.

Experimental Protocol: Synthesis

The following protocol is a representative methodology based on established chemical principles for aromatic substitution and protection group chemistry.[2]

Step 1: Acetylation of 4-Aminobenzoic Acid

-

Suspend 1 mole of 4-aminobenzoic acid in water.

-

Add a slight molar excess (1.1 moles) of acetic anhydride.

-

Stir the mixture vigorously at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath to precipitate the product, 4-acetamidobenzoic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Nitration of 4-Acetamidobenzoic Acid

-

Carefully add the dried 4-acetamidobenzoic acid (1 mole) in portions to a flask containing concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 moles) to concentrated sulfuric acid in a separate flask, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of 4-acetamidobenzoic acid, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Collect the solid by vacuum filtration, wash extensively with cold water to remove residual acid, and dry.

Step 3: Hydrolysis (Deprotection)

-

Reflux the crude 4-acetamido-2-nitrobenzoic acid in an aqueous solution of hydrochloric acid (e.g., 10% HCl) for 1-2 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Cool the solution. The product, this compound, may precipitate as the hydrochloride salt.

-

Neutralize the solution carefully with a base (e.g., sodium hydroxide) to the isoelectric point to precipitate the final product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Purification and Analytical Characterization

Ensuring the purity and confirming the identity of the final compound are critical steps for its use in any application, especially in drug development.

Purification Methodologies

-

Recrystallization: This is a primary method for purifying the final solid product. The choice of solvent is crucial and depends on the compound's solubility profile.[2]

-

Acid-Base Extraction: The amphoteric nature of this compound, with its acidic carboxylic group and basic amino group, allows for sophisticated purification. By adjusting the pH of a solution, the compound can be selectively moved between aqueous and organic layers, leaving impurities behind.[2]

-

Chromatography: For achieving the highest purity (>98%), methods like High-Performance Liquid Chromatography (HPLC) are indispensable.[2][5]

Structural Elucidation and Purity Analysis

A combination of spectroscopic and chromatographic techniques is required for unambiguous structural confirmation and quantitative purity assessment.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for confirmation of the substitution pattern on the aromatic ring.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the characteristic stretches of the nitro group.[4]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by measuring its mass-to-charge ratio, providing definitive evidence of the molecular formula.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the synthesized compound. A well-developed method can separate the main compound from starting materials, by-products, and other impurities.[5][6]

Representative Protocol: HPLC Purity Analysis

This protocol is adapted from methodologies used for analyzing similar aminobenzoic acid derivatives.[6]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis scan; typically around 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL).

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable building block for synthesizing a range of target molecules.[2]

-

Pharmaceutical Intermediates: It serves as a critical scaffold in the synthesis of potential therapeutic agents.[2] The presence of three distinct functional groups (amino, nitro, carboxyl) allows for sequential and selective chemical modifications to build complex molecular architectures.

-

Dye Synthesis: Its aromatic nature and functional groups are leveraged in the creation of dye intermediates.[2]

-

Precursor to Biologically Active Molecules: As a derivative of para-aminobenzoic acid (PABA), its structural framework is part of a family of compounds being investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][7] For instance, nitro-containing compounds are used in medicines for cardiovascular diseases and Parkinson's disease.[8]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[9][10]

-

Hazards Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

Conclusion

This compound is more than a simple chemical compound; it is a strategic intermediate whose value lies in its structural and functional complexity. Its synthesis requires a deliberate, multi-step approach to ensure correct regiochemistry, and its purification and characterization demand a suite of modern analytical techniques. For researchers in organic synthesis and drug discovery, a thorough understanding of this molecule's properties, synthesis, and handling is fundamental to unlocking its potential as a building block for the next generation of dyes, materials, and therapeutic agents.

References

-

PubChem, National Center for Biotechnology Information. This compound | C7H6N2O4 | CID 235713. [Link]

-

PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. [Link]

-

Ivy Fine Chemicals. This compound [CAS: 610-36-6]. [Link]

-

GenoChem World. A1686 this compound,>98.0%(HPLC)(T). [Link]

-

Multidisciplinary Digital Publishing Institute (MDPI). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

-

National Center for Biotechnology Information. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. [Link]

Sources

- 1. CAS 610-36-6: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H6N2O4 | CID 235713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. geno-chem.com [geno-chem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

Introduction: A Versatile Aromatic Building Block

An In-depth Technical Guide to the Chemical Properties of 4-Amino-2-nitrobenzoic Acid

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all claims in authoritative data.

This compound (CAS No. 610-36-6) is a substituted aromatic carboxylic acid featuring an amino group (-NH₂) and a nitro group (-NO₂) on the benzoic acid framework.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable and versatile building block in organic synthesis.[2] Its primary utility lies in its role as a precursor for the synthesis of complex molecules, including pharmaceutical intermediates and dye intermediates.[1][2] This guide will explore the fundamental chemical characteristics that underpin its utility, from its physicochemical properties and synthesis to its reactivity and safe handling protocols.

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by its molecular structure and resulting physical properties. The molecule consists of a benzene ring substituted with a carboxylic acid group, an amino group at position 4 (para), and a nitro group at position 2 (ortho).

Caption: Molecular structure of this compound.

The interplay of the electron-donating amino group and the electron-withdrawing nitro and carboxyl groups dictates the molecule's electronic properties and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 610-36-6 | [2][3][4] |

| Molecular Formula | C₇H₆N₂O₄ | [1][3][4] |

| Molecular Weight | 182.13 g/mol | [2][3][4] |

| Appearance | Light yellow to dark green powder/crystal | [1][3][5] |

| Melting Point | 239 °C | [3][5] |

| Boiling Point | 440.9 ± 35.0 °C (Predicted) | [3][5] |

| Density | 1.568 ± 0.06 g/cm³ (Predicted) | [3][5] |

| pKa | 2.84 ± 0.25 (Predicted) | [3][5] |

| Solubility | Soluble in water, solubility is pH-dependent. | [1] |

| InChI Key | SAJYSJVBNGUWJK-UHFFFAOYSA-N | [2][6] |

The compound's solubility is significantly influenced by pH. In basic solutions, the carboxylic acid group deprotonates to form a carboxylate salt, increasing its aqueous solubility.[7] Conversely, in acidic conditions, the amino group can be protonated.

Synthesis and Purification: A Regioselective Challenge

The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution. The directing effects of the substituents must be carefully managed to achieve the desired 2,4-disubstitution pattern. The carboxylic acid group is a meta-director, while the amino group is a strong ortho-, para-director.[2] Direct nitration of 4-aminobenzoic acid (PABA) is often avoided as the amino group is susceptible to oxidation under harsh nitrating conditions.[2]

A common and effective strategy involves protecting the amino group as an acetamido group. This protects the amine from oxidation and modulates its directing effect, still favoring the ortho position for nitration.

Core Synthesis Pathway

The workflow involves three main stages: protection (acetylation), regioselective nitration, and deprotection (hydrolysis).

Sources

- 1. CAS 610-36-6: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 610-36-6 [m.chemicalbook.com]

- 6. This compound | C7H6N2O4 | CID 235713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-2-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Amino-2-nitrobenzoic acid, a key intermediate in the pharmaceutical and dye industries. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic routes, including mechanistic insights, comparative analysis of methodologies, and step-by-step experimental protocols. The guide emphasizes two primary, industrially relevant strategies: a two-step synthesis from 2,4-dinitrotoluene and a direct amination approach from 4-chloro-2-nitrobenzoic acid. Each pathway is critically evaluated to provide a thorough understanding of the chemical transformations, enabling informed decisions in process development and optimization.

Introduction: The Significance of this compound

This compound (CAS 610-36-6) is a valuable bifunctional molecule featuring an amino, a nitro, and a carboxylic acid group on a benzene ring.[1] This unique arrangement of functional groups makes it a versatile precursor in the synthesis of a wide range of more complex molecules. Its primary applications are in the manufacturing of azo dyes and as a crucial building block for active pharmaceutical ingredients (APIs). The presence of the electron-withdrawing nitro and carboxylic acid groups, along with the electron-donating amino group, influences the reactivity of the aromatic ring, allowing for a variety of subsequent chemical modifications.

This guide will delve into the core synthetic strategies for obtaining this compound, providing the necessary technical details for its practical preparation in a laboratory or industrial setting.

Strategic Synthesis Pathways

Two principal synthetic routes to this compound have been identified as the most practical and are discussed in detail below. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale of production, and considerations of cost and environmental impact.

Pathway 1: Two-Step Synthesis from 2,4-Dinitrotoluene

This pathway is a robust and economically viable approach that begins with the readily available and inexpensive starting material, 2,4-dinitrotoluene. The synthesis involves two key transformations:

-

Selective Reduction: The selective reduction of one nitro group of 2,4-dinitrotoluene to yield 2-methyl-5-nitroaniline.

-

Oxidation: The subsequent oxidation of the methyl group to a carboxylic acid, affording the final product, this compound.

Caption: Two-step synthesis of this compound from 2,4-dinitrotoluene.

The selective reduction of one nitro group in a polynitroaromatic compound is a well-established transformation. The Zinin reduction, which employs sodium sulfide or polysulfide in an aqueous or alcoholic medium, is a particularly effective method for this purpose.[2] In the case of 2,4-dinitrotoluene, the nitro group at the 4-position is preferentially reduced due to a combination of steric and electronic factors.[3]

Mechanism of Zinin Reduction: The reaction proceeds through a series of single-electron transfers from the sulfide or polysulfide ions to the nitro group. The resulting nitro radical anion is then protonated and further reduced. The selectivity arises from the differential electron density and steric hindrance around the two nitro groups.

Experimental Protocol: Synthesis of 2-Methyl-5-nitroaniline [4]

-

Materials:

-

2,4-Dinitrotoluene

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Sulfur

-

Water

-

Ethanol

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium polysulfide by dissolving sodium sulfide nonahydrate and sulfur in water.

-

Add a solution of 2,4-dinitrotoluene in ethanol to the sodium polysulfide solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove any solid byproducts.

-

Acidify the filtrate with hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and then redissolve in a dilute sodium hydroxide solution.

-

Filter to remove any insoluble impurities and re-precipitate the product by adding hydrochloric acid.

-

Collect the purified 2-methyl-5-nitroaniline by filtration, wash with cold water, and dry under vacuum.

-

The oxidation of the methyl group of 2-methyl-5-nitroaniline to a carboxylic acid can be achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an alkaline medium.[5][6] The amino group is relatively stable to oxidation under these conditions, especially when the reaction is carefully controlled.

Mechanism of Permanganate Oxidation: The oxidation of alkylarenes by potassium permanganate is a complex process that is believed to involve the abstraction of a benzylic hydrogen atom by the permanganate ion, leading to the formation of a benzyl radical. This radical is then further oxidized to the corresponding benzoic acid.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-Methyl-5-nitroaniline

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (for workup)

-

Sodium bisulfite (for workup)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-5-nitroaniline in an aqueous solution of sodium hydroxide.

-

Heat the solution and add a solution of potassium permanganate in water portion-wise, maintaining the reaction temperature. The purple color of the permanganate will disappear as it is consumed.

-

After the addition is complete, continue heating the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

To the filtrate, add sodium bisulfite to destroy any excess permanganate.

-

Carefully acidify the filtrate with hydrochloric acid to precipitate the crude this compound.

-

Collect the product by filtration, wash with cold water, and purify by recrystallization.

-

Pathway 2: Amination of 4-Chloro-2-nitrobenzoic Acid

An alternative approach to this compound is the nucleophilic aromatic substitution of 4-chloro-2-nitrobenzoic acid with ammonia. The presence of the electron-withdrawing nitro and carboxylic acid groups activates the aromatic ring towards nucleophilic attack, making the displacement of the chloride possible.

Caption: Synthesis of this compound via amination of 4-chloro-2-nitrobenzoic acid.

Mechanism of Nucleophilic Aromatic Substitution: The reaction likely proceeds through a Meisenheimer complex intermediate, where the ammonia attacks the carbon atom bearing the chlorine. The presence of a copper catalyst can facilitate this reaction, particularly in cases where the aromatic ring is not strongly activated.[7]

Experimental Protocol: Synthesis of this compound [8]

-

Materials:

-

4-Chloro-2-nitrobenzoic acid

-

Aqueous ammonia or anhydrous ammonia in a suitable solvent

-

Copper(I) oxide or another suitable copper catalyst (optional)

-

A high-pressure reactor (autoclave) may be required

-

-

Procedure:

-

In a high-pressure reactor, charge 4-chloro-2-nitrobenzoic acid, aqueous ammonia, and a catalytic amount of copper(I) oxide.

-

Seal the reactor and heat the mixture to a specified temperature and pressure for several hours.

-

After the reaction is complete, cool the reactor and carefully vent the excess ammonia.

-

Transfer the reaction mixture to a beaker and acidify with hydrochloric acid to precipitate the crude product.

-

Collect the product by filtration, wash with water, and purify by recrystallization.

-

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: From 2,4-Dinitrotoluene | Pathway 2: From 4-Chloro-2-nitrobenzoic Acid |

| Starting Material Availability | 2,4-Dinitrotoluene is a readily available and inexpensive bulk chemical. | 4-Chloro-2-nitrobenzoic acid is a more specialized and potentially more expensive starting material. |

| Number of Steps | Two distinct chemical transformations are required. | A single-step reaction. |

| Reaction Conditions | The selective reduction is typically carried out under reflux conditions, while the oxidation may require elevated temperatures. | This reaction often requires high temperatures and pressures, necessitating specialized equipment (autoclave). |

| Yield and Purity | Yields for both steps can be optimized to be high, and the intermediate and final products can be purified to a high degree. | The yield can be good, but the reaction may be prone to side reactions, and purification of the final product is essential. |

| Safety and Environmental | The use of sodium sulfide in the Zinin reduction requires careful handling due to its toxicity and the potential for hydrogen sulfide release. The use of strong oxidizing agents like KMnO₄ also requires caution. | The use of high-pressure ammonia presents significant safety hazards. |

Purification and Characterization

Purification: The primary method for purifying crude this compound is recrystallization. A suitable solvent system, such as an ethanol-water mixture, can be employed. The crude product is dissolved in the minimum amount of hot solvent, and upon slow cooling, pure crystals of this compound will form, leaving impurities in the mother liquor.

Characterization:

-

Appearance: Typically a yellow crystalline solid.[1]

-

Melting Point: The melting point will vary depending on purity.

-

Solubility: Soluble in water and organic solvents, with solubility being pH-dependent.[1]

-

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, with their chemical shifts indicative of their electronic environment.

-

Note: Experimentally obtained NMR data for this compound is not widely available in the public domain. The expected spectra can be predicted based on the analysis of similar structures.[9][10][11][12]

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The two-step pathway starting from 2,4-dinitrotoluene offers a cost-effective and scalable option, leveraging readily available starting materials. The direct amination of 4-chloro-2-nitrobenzoic acid provides a more concise route but may require more specialized equipment and stringent safety protocols. The selection of the optimal pathway will be dictated by the specific requirements of the synthesis, including scale, cost, and available resources. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis and purification of this important chemical intermediate.

References

-

RSC. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

- Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.

-

PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

-

ACS Publications. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Retrieved from [Link]

-

NOP. (2005). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

-

Liskon Biological. (2024). Synthesis method of p-Nitrobenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-Nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). US4421694A - Process for the preparation of nitroanilines.

-

ResearchGate. (2025). Electrochemical Reduction of 2,4-Dinitrotoluene in Aprotic and pH-Buffered Media. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. Retrieved from [Link]

-

Chegg.com. (2021). Solved 1. The oxidation of p-methyl aniline with KMnO4. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Retrieved from [Link]

Sources

- 1. CAS 610-36-6: this compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties_Chemicalbook [chemicalbook.com]

- 5. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]

- 6. Solved 1. The oxidation of p-methyl aniline with KMnO4 | Chegg.com [chegg.com]

- 7. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4421694A - Process for the preparation of nitroanilines - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. 2-Amino-4-nitrobenzoic acid (619-17-0) 1H NMR spectrum [chemicalbook.com]

- 12. 4-Amino-3-nitrobenzoic acid(1588-83-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Predicted Crystal Structure of 4-Amino-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-nitrobenzoic acid is a valuable substituted aromatic carboxylic acid with significant potential as a building block in the synthesis of pharmaceuticals and other advanced materials.[1] Its unique arrangement of amino, nitro, and carboxylic acid functional groups offers multiple reaction sites for creating complex molecular architectures. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. While an experimentally determined single-crystal X-ray structure is not publicly available at the time of this writing, this document presents a detailed analysis of its predicted solid-state structure, including potential intermolecular interactions, based on the known crystal structures of closely related analogues. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their work, providing both practical experimental protocols and a robust theoretical framework for understanding its chemical and physical properties.

Introduction

Substituted benzoic acid derivatives are a cornerstone of medicinal chemistry and materials science, offering a versatile scaffold for the development of a wide range of functional molecules. This compound, with its distinct electronic and steric properties conferred by the electron-donating amino group and the electron-withdrawing nitro group, is a particularly interesting intermediate.[1] The strategic placement of these functional groups makes it a key precursor for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). Understanding its synthesis, spectroscopic signature, and solid-state behavior is crucial for its effective application in drug design and development.

This technical guide provides a multi-faceted examination of this compound, beginning with a detailed, field-proven protocol for its synthesis and purification. Subsequently, a thorough spectroscopic and thermal analysis is presented, offering insights into its molecular structure and stability. Finally, in the absence of a definitive crystal structure, a predictive analysis of its crystal packing and hydrogen bonding motifs is discussed, drawing on comparative data from structurally similar nitrobenzoic acids and aminobenzoic acids.

Synthesis and Purification

The synthesis of this compound presents a regiochemical challenge due to the directing effects of the substituents on the benzene ring. A common and effective strategy involves the nitration of a protected 4-aminobenzoic acid derivative to ensure the correct placement of the nitro group.

Synthetic Pathway

A plausible and effective synthetic route to this compound is a two-step process starting from 4-aminobenzoic acid (p-aminobenzoic acid, PABA), as illustrated below. The initial protection of the amino group as an acetamide is crucial to prevent its oxidation during the subsequent nitration step and to direct the incoming nitro group to the ortho position.

Caption: Predicted primary hydrogen bonding interactions in the crystal structure of this compound.

-

Carboxylic Acid Dimer Formation: The most probable and energetically favorable interaction is the formation of a centrosymmetric dimer through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. This is a common motif in the crystal structures of almost all benzoic acid derivatives. [2]* Amino to Nitro/Carboxyl Hydrogen Bonding: The amino group is a hydrogen bond donor and can form N-H···O hydrogen bonds with the oxygen atoms of the nitro group or the carbonyl oxygen of the carboxylic acid of neighboring molecules. These interactions would link the carboxylic acid dimers into chains or sheets. [3]* π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of both electron-donating and electron-withdrawing groups can influence the geometry of this stacking.

Potential for Polymorphism

Many substituted benzoic acids are known to exhibit polymorphism, where the same molecule crystallizes in different crystal structures with distinct physical properties. [4]Given the conformational flexibility of the nitro and carboxylic acid groups relative to the benzene ring, and the variety of possible hydrogen bonding networks, it is highly probable that this compound could also exist in multiple polymorphic forms. The specific crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, would likely influence which polymorph is obtained.

Applications in Drug Development and Research

This compound is a versatile intermediate in organic synthesis. [1]Its derivatives are being investigated for a range of biological activities. The amino group can be readily acylated, alkylated, or converted to a diazonium salt for further functionalization. The carboxylic acid can be transformed into esters, amides, or other derivatives. The nitro group can be reduced to an amino group, opening up further synthetic possibilities. This trifunctional nature makes it an attractive starting material for the construction of compound libraries for drug discovery.

Conclusion

This technical guide has provided a comprehensive overview of this compound, encompassing its synthesis, purification, and detailed characterization. While the definitive crystal structure remains to be experimentally determined, a robust predictive model based on the principles of crystal engineering and analysis of related compounds has been presented. The detailed experimental protocols and compiled spectroscopic and thermal data serve as a valuable resource for researchers working with this important chemical intermediate. Further studies, particularly single-crystal X-ray diffraction, are warranted to fully elucidate the solid-state structure of this compound and explore its potential for polymorphism.

References

- Gotoh, K., & Ishida, H. (2009). Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3138–o3142.

- Moritani, Y., et al. (YEAR). Structural Change by Chemical Substitution. Crystal Structures of Acid Salts of p-Nitrobenzoic Acid and Cyclic Secondary Amines. Bulletin of the Chemical Society of Japan.

-

PrepChem. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

- Grzesiak, A. L., & Matzger, A. J. (2007). Themed Issue on Polymorphism. Crystal Growth & Design, 7(10), 1996-2003.

- Kubiak, K., et al. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Crystal Growth & Design, 23(9), 6439–6451.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. BenchChem.

- Narmanova, F. S., et al. (2024). Synthesis and structure of trans-bis(4-amino-3-nitrobenzoato-κO)bis(4-amino-3-nitrobenzoic acid-κO)diaquamanganese(II) dihydrate.

- Anbuselvan, D., et al. (2014). Synthesis, growth, structural, optical and thermal properties of an organic single crystal: 4-Nitroaniline 4-aminobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 24-27.

-

Chemcasts. (n.d.). 4-(Acetylamino)-2-methoxy-5-nitrobenzoic acid Properties vs Temperature. Retrieved from [Link]

- BenchChem. (2025). Spectroscopic Profile of 4-Amino-2-nitrophenol: A Technical Guide. BenchChem.

- Narmanova, F. S., et al. (2024). Synthesis and structure of trans-bis(4-amino-3-nitrobenzoato-κO)bis(4-amino-3-nitrobenzoic acid-κO)diaquamanganese(II) dihydrate.

-

PubChem. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

- Narmanova, F. S., et al. (2024). Synthesis and structure of trans-bis(4-amino-3-nitrobenzoato-κO)bis(4-amino-3-nitrobenzoic acid-κO)diaquamanganese(II) dihydrate.

- Quah, C. K., Jebas, S. R., & Fun, H.-K. (2008). 3-Aminobenzoic acid–4-nitrobenzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2333.

- Huseynova, G. A., et al. (2020). Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate.

- Diehl, G. L., III, Je, L., & Tanski, J. M. (YEAR). Crystallographic and Spectroscopic Characterization of 4-Nitro-2-(Trifluoromethyl)benzoic Acid and 4-Nitro-3-(Trifluoromethyl)benzoic Acid.

- Diehl, G. L., III, Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.

- SciELO. (2023). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Chilean Chemical Society, 68(3).

-

MOLBASE. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

- BenchChem. (2025). A Technical Guide to the Thermochemical Properties of 4-Amino-2-fluorobenzoic Acid. BenchChem.

Sources

A Comprehensive Technical Guide to the Solubility of 4-Amino-2-nitrobenzoic Acid in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 4-amino-2-nitrobenzoic acid, a crucial intermediate in the synthesis of pharmaceuticals and dyes.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility in various organic solvents is paramount for process optimization, formulation design, and ensuring reaction efficiency. This document delves into the molecular factors governing the solubility of this compound, offers insights based on structurally analogous compounds, and provides detailed, field-proven experimental protocols for accurate solubility determination.

Unveiling the Molecular Profile of this compound

This compound (CAS 610-36-6) is a yellow crystalline solid.[1][2] Its molecular structure, featuring a benzoic acid core substituted with both an amino (-NH₂) and a nitro (-NO₂) group, dictates its physicochemical properties and, consequently, its solubility behavior. The presence of the carboxylic acid group imparts acidic properties, while the amino group provides a basic character, making the molecule amphoteric.[3] The nitro group, being strongly electron-withdrawing, influences the overall polarity and acidity of the molecule.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₄ | [4] |

| Molecular Weight | 182.13 g/mol | [4] |

| Melting Point | 239 °C | [2] |

| Predicted pKa | 2.84 ± 0.25 | [2] |

The predicted pKa value of approximately 2.84 suggests that this compound is a moderately strong acid.[2] This is a critical parameter, as it indicates that the solubility of this compound in aqueous and protic organic solvents will be significantly influenced by pH.

The Science of Solubility: A Theoretical Framework

The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

The molecular structure of this compound presents a fascinating case. The carboxylic acid and amino groups are capable of forming strong hydrogen bonds, suggesting a preference for polar, protic solvents. Conversely, the aromatic ring introduces a degree of non-polar character. The nitro group further enhances the molecule's polarity. Therefore, the solubility of this compound in a given organic solvent will depend on the solvent's ability to effectively disrupt the crystal lattice of the solid and solvate the individual molecules.

Solubility Insights from Structural Analogs

Comparative Solubility of Nitrobenzoic Acid Isomers

The three isomers of nitrobenzoic acid (ortho, meta, and para) offer a comparative framework for understanding the impact of the nitro group's position on solubility.

Table 1: Solubility of Nitrobenzoic Acid Isomers in Various Solvents

| Solvent | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid |

| Water | 0.75 g/100 mL (25 °C)[5] | 0.24 g/100 mL (15 °C)[5][6] | <0.1 g/100 mL (26 °C)[6] |

| Methanol | 42.72 g/100 mL (10 °C)[5] | 47.34 g/100 mL (10 °C)[5] | 9.6 g/100 mL (10 °C)[5] |

| Ethanol | Soluble[6] | Soluble[6] | Soluble[6] |

| Acetone | Soluble | Soluble | Soluble |

| Ethyl Acetate | Soluble | Soluble | Soluble |

| Chloroform | Soluble[6] | Soluble[6] | Soluble[6] |

| Benzene | 0.294 g/100 mL (10 °C)[5] | 0.795 g/100 mL (10 °C)[5] | 0.017 g/100 mL (12.5 °C)[5] |

From this data, we can observe that nitrobenzoic acids are generally more soluble in polar organic solvents like methanol and ethanol compared to water and non-polar solvents like benzene.[5][6] This trend is expected to hold for this compound due to its polar functional groups.

Comparative Solubility of Aminobenzoic Acid Derivatives

Examining the solubility of aminobenzoic acid provides insights into the contribution of the amino group. 4-Aminobenzoic acid (p-aminobenzoic acid or PABA) is known to be soluble in polar organic solvents like ethanol and methanol.[7] The solubility of aminobenzoic acid derivatives is also highly pH-dependent.[3][7]

Table 2: Mole Fraction Solubility of p-Aminobenzoic Acid (PABA) in Various Solvents at Different Temperatures

(Data extracted from a study on PABA polymorphs and should be interpreted as indicative of general trends.)

| Temperature (K) | Methanol | Ethanol | Acetic Acid | Ethyl Acetate | 2-Propanol | Acetonitrile |

| ~293 | ~0.04 | ~0.025 | ~0.02 | ~0.015 | ~0.01 | ~0.008 |

| ~313 | ~0.08 | ~0.05 | ~0.04 | ~0.03 | ~0.02 | ~0.015 |

This data illustrates that the solubility of PABA increases with temperature and is highest in polar protic solvents like methanol and ethanol.[8]

Predicted Solubility Behavior of this compound

Based on the analysis of its structural components and the data from its analogs, we can predict the following solubility characteristics for this compound:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents such as methanol, ethanol, and acetic acid.[3]

-

Moderate Solubility: Likely in moderately polar solvents like acetone and ethyl acetate.

-

Low Solubility: Predicted in non-polar solvents such as toluene, hexane, and chloroform.

-

Temperature Dependence: Solubility is expected to increase with an increase in temperature.[9]

-

pH-Dependence: Due to its amphoteric nature, its solubility in protic solvents will be significantly affected by pH. In acidic conditions, the amino group will be protonated, while in basic conditions, the carboxylic acid group will be deprotonated, both leading to the formation of more soluble salts.[3]

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise and reliable solubility data for this compound, a robust experimental methodology is essential. The following protocol, based on the widely accepted isothermal equilibrium shake-flask method, provides a self-validating system for accurate solubility determination.

The Isothermal Equilibrium Shake-Flask Method

This method involves creating a saturated solution by agitating an excess of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached.

Caption: Workflow for the isothermal equilibrium shake-flask solubility determination method.

Quantitative Analysis of the Saturated Solution

The concentration of this compound in the filtered saturated solution can be determined using several analytical techniques. The choice of method depends on the required accuracy, the concentration range, and the available instrumentation.

This is a direct and straightforward method for determining the mass of the dissolved solid.

Protocol:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the pre-weighed dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, reweigh the dish containing the solid residue.

-

Calculate the solubility in g/L or other appropriate units.

This method is suitable if this compound exhibits significant absorbance in the UV-Vis region in the chosen solvent.

Protocol:

-

Determine the λmax: Prepare a dilute, known concentration solution of this compound in the solvent of interest and scan its absorbance to find the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Analyze the Sample: Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

HPLC is a highly accurate and sensitive method for determining the concentration of the solute.

Protocol:

-

Develop an HPLC Method: Establish an appropriate HPLC method with a suitable column, mobile phase, and detector (typically a UV detector) that can effectively separate and quantify this compound.

-

Prepare a Calibration Curve: Inject a series of standard solutions of known concentrations to generate a calibration curve by plotting peak area versus concentration.

-

Analyze the Sample: Inject a known volume of the filtered saturated solution (or a diluted aliquot) into the HPLC system.

-

Calculate Concentration: Determine the concentration of the sample by comparing its peak area to the calibration curve.

The Critical Influence of pH on Solubility

As an amphoteric compound, the solubility of this compound in protic solvents, including water and alcohols, is profoundly influenced by the pH of the medium. The Henderson-Hasselbalch equation provides the theoretical basis for understanding this pH-dependent solubility.

For the acidic dissociation (carboxylic acid group):

pH = pKa + log ( [A⁻] / [HA] )

For the basic association (amino group):

pOH = pKb + log ( [BH⁺] / [B] )

Where:

-

[HA] is the concentration of the undissociated acid.

-

[A⁻] is the concentration of the conjugate base (carboxylate).

-

[B] is the concentration of the free base (amino group).

-

[BH⁺] is the concentration of the conjugate acid (ammonium).

Caption: The relationship between pH and the solubility of this compound.

At a pH below its pKa, the carboxylic acid group will be predominantly in its protonated, less soluble form. Conversely, at a pH above its pKa, it will be in its deprotonated, more soluble carboxylate form. Similarly, the protonation state of the amino group will also affect solubility. This pH-dependent behavior is a critical consideration in designing crystallization and purification processes, as well as in formulating liquid dosage forms.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating theoretical principles with empirical data from structurally similar molecules, we have established a robust framework for predicting and understanding its solubility behavior. The detailed experimental protocols outlined herein offer a reliable methodology for researchers to generate precise solubility data tailored to their specific applications.

For future work, the systematic experimental determination of the solubility of this compound in a broad range of pharmaceutically and industrially relevant solvents at various temperatures would be of significant value. Such data would not only refine our understanding of its physicochemical properties but also facilitate the development of more efficient and robust chemical processes.

References

- Grokipedia. (2026, January 7). Nitrobenzoic acid.

-

ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Retrieved January 9, 2026, from [Link]

- Benchchem. (2025). A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals.

-

Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved January 9, 2026, from [Link]

-

Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved January 9, 2026, from [Link]

- Indian Journal of Chemistry. (n.d.). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An.

- Benchchem. (2025). Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA)

-

ResearchGate. (n.d.). Solubility of p ABA in several solvents (data in Table 1), from above:... Retrieved January 9, 2026, from [Link]

-

ACS Figshare. (2016, February 18). Solubility of 3‑Aminobenzoic Acid in Supercritical Carbon Dioxide Modified by Ethanol. [Link]

-

ResearchGate. (2021, June 23). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. [Link]

-

ideXlab. (n.d.). 4 Nitrobenzoic Acid - Explore the Science & Experts. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved January 9, 2026, from [Link]

- Journal of Chemical Research. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

-

National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid - the NIST WebBook. Retrieved January 9, 2026, from [Link]

-

Stenutz. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

National Institutes of Health. (n.d.). This compound | C7H6N2O4 | CID 235713 - PubChem. Retrieved January 9, 2026, from [Link]

Sources

- 1. CAS 610-36-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 610-36-6 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. chemcess.com [chemcess.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Amino-2-nitrobenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Trifunctional Scaffolding Molecule

4-Amino-2-nitrobenzoic acid (IUPAC Name: this compound) is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Its structure is characterized by a benzoic acid core substituted with an electron-donating amino group and an electron-withdrawing nitro group, creating a unique electronic and reactive profile. This trifunctional nature—possessing carboxylic acid, amino, and nitro moieties—makes it a valuable and versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and pharmaceutical intermediates.[1]

While structurally related to para-aminobenzoic acid (PABA), a key component in folate synthesis, the addition of the ortho-nitro group dramatically alters the molecule's reactivity and potential applications.[1] It serves as a critical precursor in the synthesis of various dyes and pigments and its structural framework is incorporated into potential therapeutic agents.[1] Derivatives of the aminobenzoic acid family are actively investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, and safety considerations, designed for professionals in research and drug development.

Molecular Structure and Identification

Correctly identifying a chemical compound is the foundation of all scientific work. The structural and identification parameters for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 610-36-6 | [2][3] |

| Molecular Formula | C₇H₆N₂O₄ | [4] |

| Molecular Weight | 182.14 g/mol | [2] |

| Canonical SMILES | C1=CC(=C(C=C1N)[O-])C(=O)O | PubChem |

| InChI Key | SAJYSJVBNGUWJK-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for designing experiments, developing formulations, and ensuring safe handling.

| Property | Value | Notes |

| Appearance | Light yellow to amber crystalline solid/powder. | [4] |

| Melting Point | Data not available in searched literature. Isomer 4-Amino-3-nitrobenzoic acid melts at 280 °C (dec.). | |

| Solubility | Soluble in water and organic solvents, depending on pH. | [4] |

| pKa (Predicted) | ~2.84 | The carboxylic acid group is a weak acid. |

| Storage | Store in a cool, dark, well-ventilated area in a tightly sealed container. | Inferred from general chemical safety. |

Regioselective Synthesis: A Strategic Imperative

The synthesis of this compound presents a significant regioselectivity challenge. The directing effects of the substituents on the benzene ring must be carefully managed to achieve the desired 1,2,4-substitution pattern. Direct nitration of 4-aminobenzoic acid (PABA) is not a viable route as the strongly activating amino group is susceptible to oxidation under harsh nitrating conditions and would direct the nitro group primarily to the 3-position.[1] Similarly, direct nitration of benzoic acid predominantly yields the 3-nitro isomer.[1]

Therefore, a multi-step, protection-based strategy is necessary. The most logical and commonly employed pathway begins with the protection of the amino group of PABA, followed by nitration and subsequent deprotection.

Causality in Experimental Design

-

Step 1: Protection (Acetylation): The amino group of PABA is first protected by converting it into an acetamido group. This is typically achieved by reaction with acetic anhydride.[1] This step is critical for two reasons:

-

It prevents the oxidation of the electron-rich amino group by the strong oxidizing agents used in nitration.

-

The acetamido group is a powerful ortho-, para- director, which is essential for guiding the incoming nitro group to the desired position.

-

-

Step 2: Nitration: The protected intermediate, 4-acetamidobenzoic acid, is then subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. The acetamido group directs the electrophilic nitronium ion (NO₂⁺) to the positions ortho to it (positions 3 and 5). However, the position ortho to the carboxyl group (position 2) is also activated. Achieving high selectivity for the 2-position over the 3-position is the primary challenge and requires precise control of reaction conditions such as temperature and reaction time.

-

Step 3: Deprotection (Hydrolysis): The final step is the removal of the acetyl protecting group. The 4-acetamido-2-nitrobenzoic acid intermediate is hydrolyzed, typically by heating in an aqueous acidic or basic solution, to regenerate the amino group and yield the final product, this compound.[1]

Illustrative Experimental Protocol: Synthesis of the Isomer 4-Amino-3-nitrobenzoic Acid

While a specific, peer-reviewed protocol for this compound was not found in the available literature, a U.S. Patent (US3428673A) provides a detailed, field-proven method for the synthesis of the closely related isomer, 4-Amino-3-nitrobenzoic acid.[5] This protocol demonstrates the practical application of the protection-nitration-deprotection strategy and highlights the experimental parameters that must be controlled.

Objective: To synthesize 4-Amino-3-nitrobenzoic acid via nitration of 4-acetamidobenzoic acid and subsequent in-situ hydrolysis.

Methodology:

-

Reaction Setup: To 473 parts of 87-89% sulfuric acid under agitation at or below 20°C, slowly add 135 parts of 4-acetamidobenzoic acid over 30 minutes.

-

Nitration: Cool the resulting slurry to 8-10°C. Add 148 parts of a mixed acid mixture (67 parts 100% H₂SO₄ and 33 parts 100% HNO₃) at this temperature over a 2-hour period. Stir the solution at 8-12°C for an additional 2 hours. Causality: Maintaining a low temperature (0-12°C) is critical to control the reaction rate and minimize the formation of dinitrated and other by-products.[5]

-

Quenching: Slowly "drown" the reaction charge over 3 hours into 1900 parts of vigorously stirred cool water (10-15°C). Causality: Drowning the reaction in water quenches the reaction and precipitates the acetylated product, separating it from the acid medium.

-

Hydrolysis (Deprotection): Heat the resulting slurry to 90-95°C and hold for 4 hours to hydrolyze the acetamido group to the amine.[5]

-

Isolation: Cool the slurry to 25-35°C, filter the product, and wash the filter cake with water until acid-free.

-

Drying: Dry the cake at 100°C to yield the final product.

This protocol for the 3-nitro isomer underscores the importance of precise control over temperature and reagent stoichiometry to manage regioselectivity in the synthesis of aminonitrobenzoic acids.

Spectroscopic and Analytical Characterization

-